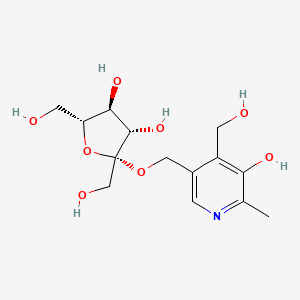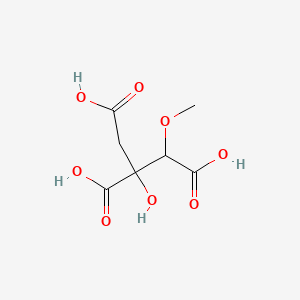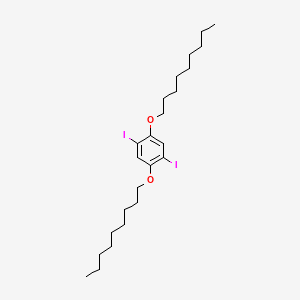![molecular formula C14H10Br2O2 B583146 2-[4-(Dibromomethyl)phenyl]benzoic acid CAS No. 1797894-62-2](/img/structure/B583146.png)
2-[4-(Dibromomethyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Dibromomethyl)phenyl]benzoic acid is an organic compound with the molecular formula C9H6Br4O2. It is a derivative of benzoic acid, where the phenyl ring is substituted with two bromomethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Dibromomethyl)phenyl]benzoic acid typically involves the bromination of a benzoic acid derivative. One common method is the bromination of 4-methylbenzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of a dibromomethyl intermediate, which is then further oxidized to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Dibromomethyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromomethyl groups to methyl groups or other reduced forms.
Substitution: The bromine atoms in the dibromomethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl-substituted derivatives .
Scientific Research Applications
2-[4-(Dibromomethyl)phenyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Dibromomethyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The dibromomethyl groups can participate in electrophilic aromatic substitution reactions, where they act as electrophiles and react with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
Telmisartan Dibromo Carboxylic Acid: A compound with a similar dibromomethyl substitution pattern.
3,4-Bis(dibromomethyl)benzoic acid: Another benzoic acid derivative with dibromomethyl groups.
Uniqueness: 2-[4-(Dibromomethyl)phenyl]benzoic acid is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
2-[4-(dibromomethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8,13H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWNQZNXYWCFCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(Br)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)


![Carbamic acid, [[2-fluoro-2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-](/img/new.no-structure.jpg)
![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)
